Dimethyl (2-oxononyl)phosphonate
Overview
Description
Dimethyl (2-oxononyl)phosphonate is a chemical compound with the molecular formula C11H23O4P . It has an average mass of 250.272 Da and a monoisotopic mass of 250.133392 Da . It is also known by other names such as Phosphonic acid, P-(2-oxononyl)-, dimethyl ester .
Molecular Structure Analysis
The molecular structure of Dimethyl (2-oxononyl)phosphonate contains a total of 38 bonds. This includes 15 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 ketone (aliphatic), and 1 phosphonate (thio-) .Physical And Chemical Properties Analysis
Dimethyl (2-oxononyl)phosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 330.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.3±3.0 kJ/mol and a flash point of 167.2±43.5 °C . The compound has a molar refractivity of 63.4±0.3 cm3 .Scientific Research Applications
Organic Synthesis and Catalysis : Dimethyl 1-oxo-(E,E)-2,4-hexadiene phosphonate can react with 2-alkylidene-1,3-dithianes to produce pyran derivatives. These derivatives have potential applications in organic synthesis and catalysis (Schuster & Evans, 1995).
Biodegradable Plastics : Dialkyl 2-(methacryloyloxyethyl) phosphonates, synthesized through the Michaelis-Becker reaction, show potential for use in biodegradable plastics. This synthesis is advantageous due to its mild reaction conditions and non-corrosive reagents (Rajalakshmi, Krishnan, & Nayak, 2015).
Novel Cyclic Phosphonic Analogues : Dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate react with amines to produce novel cyclic phosphonic analogues of chromone. In these reactions, primary amines act as nucleophiles (Budzisz & Pastuszko, 1999).
Polymer Chemistry : Polycondensations of dimethyl phosphonate with certain diols can yield high molecular weight polymers. However, low molecular weights are observed due to methyl group transfer to alcohols (Branham et al., 2000).
Electrolyte Solvent for Lithium Batteries : Dimethyl methylphosphonate (DMMP) shows potential as a non-flammable electrolyte solvent for lithium batteries. It offers improved cycleability and dischargeability compared to organic carbonate electrolytes (Feng, Ai, Cao, & Yang, 2008).
Environmental Impact : Phosphonates, including dimethyl phosphonates, are effective in removing metals from technical and natural systems. However, their environmental behavior requires further research and method development (Nowack, 2003).
Antifungal Activity : Certain phosphonate compounds show potential antifungal activity. For example, -amino phosphonates synthesized using a one-pot, solvent-free method have shown promising results for efficient antifungal agent production (Shaikh et al., 2016).
Adhesive and Anticorrosive Properties : Blends containing mainly phosphonic acid groups in poly(vinylidene fluoride) coatings provide good adhesion and anticorrosion properties on galvanized steel plates, preventing corrosion spread (Bressy-Brondino, Boutevin, Hervaud, & Gaboyard, 2002).
properties
IUPAC Name |
1-dimethoxyphosphorylnonan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKPYXSQWWZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543968 | |
Record name | Dimethyl (2-oxononyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (2-oxononyl)phosphonate | |
CAS RN |
37497-25-9 | |
Record name | Dimethyl (2-oxononyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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